N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both chlorobenzyl and fluorophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Introduction of the Chlorobenzyl Group: This step involves the reaction of the triazole intermediate with 2-chlorobenzyl chloride under basic conditions.
Attachment of the Fluorophenyl Group: The final step includes the coupling of the intermediate with 2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Research: The compound is used as a tool to study biological pathways and molecular interactions due to its ability to bind to specific proteins and enzymes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth or the suppression of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-5-((2-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- N-(2-chlorobenzyl)-5-((2-bromophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- N-(2-chlorobenzyl)-5-((2-methylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to its analogs. The fluorine atom can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy and selectivity in therapeutic applications.
Properties
CAS No. |
1291836-72-0 |
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Molecular Formula |
C16H13ClFN5O |
Molecular Weight |
345.76 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-6-2-1-5-10(11)9-19-16(24)14-15(22-23-21-14)20-13-8-4-3-7-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |
InChI Key |
XCCPIHONFJWTKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F)Cl |
solubility |
not available |
Origin of Product |
United States |
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